2,4-Diphenylcyclobutane-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2,4-diphenylcyclobutane-1,3-diamine |
InChI |
InChI=1S/C16H18N2/c17-15-13(11-7-3-1-4-8-11)16(18)14(15)12-9-5-2-6-10-12/h1-10,13-16H,17-18H2 |
InChI Key |
OFCIZBDOJOHGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2N)C3=CC=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4 Diphenylcyclobutane 1,3 Diamine
Historical and Foundational Synthetic Pathways
The traditional routes to 2,4-diphenylcyclobutane-1,3-diamine have laid the groundwork for chemical synthesis in this area. These methods, while foundational, are still relevant in contemporary organic chemistry.
Conversion from α-Truxillic Acid and Analogous Precursors
A key historical synthesis of this compound starts from α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid). acs.orgnih.govmedchemexpress.com This dicarboxylic acid serves as a versatile precursor for introducing the diamine functionalities onto the cyclobutane (B1203170) ring. acs.org The general strategy involves the conversion of the carboxylic acid groups into a form that can be readily transformed into amines.
The Curtius reaction, or Curtius rearrangement, is a well-established method for converting carboxylic acids into primary amines. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal decomposition, rearranges to an isocyanate. wikipedia.orgorganic-chemistry.org The subsequent hydrolysis of the isocyanate yields the desired amine. organic-chemistry.orgbyjus.com
In the synthesis of this compound, α-truxillic acid is first converted to its corresponding diacyl chloride. acs.org Treatment of the diacyl chloride with an azide salt, such as sodium azide, generates the diacyl azide. organic-chemistry.org Heating this intermediate induces the Curtius rearrangement, forming a diisocyanate. Finally, hydrolysis of the diisocyanate furnishes this compound. acs.org This transformation is a critical step in obtaining the diamine from the readily available dicarboxylic acid precursor. acs.org
The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This has implications for the stereochemistry of the reaction, as the migration of the R-group occurs with complete retention of configuration. nih.gov
Table 1: Key Transformations in the Synthesis from α-Truxillic Acid
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | α-Truxillic Acid | Thionyl chloride or similar | α-Truxilloyl dichloride | Acyl chloride formation |
| 2 | α-Truxilloyl dichloride | Sodium azide | α-Truxilloyl diazide | Acyl azide formation |
| 3 | α-Truxilloyl diazide | Heat | 1,3-Diisocyanato-2,4-diphenylcyclobutane | Curtius Rearrangement |
Photodimerization of Cinnamic Acid Derivatives for Cyclobutane Core Formation
The formation of the cyclobutane core of this compound is often achieved through the [2+2] photodimerization of cinnamic acid and its derivatives. acs.orgdigitellinc.com This photochemical reaction is a powerful tool for constructing four-membered rings. researchgate.netharvard.edu The irradiation of cinnamic acid with light, either from the sun or an artificial source, leads to the formation of dimeric products, including α-truxillic acid and β-truxinic acid. acs.orgrsc.org The specific isomer formed is dependent on the crystalline form (polymorph) of the cinnamic acid used. rsc.org
The α-polymorph of trans-cinnamic acid, for instance, yields α-truxillic acid upon photoirradiation. nih.gov This solid-state reaction is a classic example of topochemical control. taylorfrancis.com
The success and stereochemical outcome of solid-state [2+2] photocycloadditions are governed by Schmidt's topochemical principles. bilkent.edu.tr These principles state that for a reaction to occur in the crystal lattice, the reactive double bonds of the monomer units must be parallel and within a certain proximity, typically less than 4.2 Å. bilkent.edu.trorganic-chemistry.org The crystal packing of the cinnamic acid derivative dictates the arrangement of the molecules and, consequently, the structure of the resulting cyclobutane product. nih.gov
For example, the head-to-tail packing of α-trans-cinnamic acid leads to the formation of the centrosymmetric α-truxillic acid. nih.gov In contrast, other packing arrangements can lead to different isomers. The ability to control the crystal packing allows for a degree of control over the regiochemistry and stereochemistry of the photodimerization product. digitellinc.com
Recent advancements have utilized templates, such as 1,8-dihydroxynaphthalene, to direct the photochemical [2+2] cycloaddition of cinnamic acid derivatives. bilkent.edu.trorganic-chemistry.orgthieme-connect.com This template-directed approach allows for both homo- and heterodimerization in the solid state with high regio- and diastereocontrol, providing access to a wide range of symmetrical and unsymmetrical cyclobutane products. digitellinc.combilkent.edu.trthieme-connect.com
Table 2: Influence of Cinnamic Acid Polymorph on Photodimerization Product
| Cinnamic Acid Polymorph | Packing Arrangement | Major Photodimer Product |
|---|---|---|
| α-form | Head-to-tail | α-Truxillic acid (anti-head-to-tail) |
| β-form | Head-to-head | β-Truxinic acid (syn-head-to-head) |
Exploration of Alternative Ring-Forming Strategies (e.g., pinacol (B44631) coupling)
While photodimerization is a common method, other strategies for forming cyclobutane rings have been explored. The pinacol coupling reaction, for instance, is a reductive coupling of two carbonyl groups to form a 1,2-diol. wikipedia.orgorganic-chemistry.org Intramolecular pinacol coupling of 1,4-dicarbonyl compounds can be used to synthesize cyclobutane-1,2-diols. acs.org This reaction typically proceeds via a radical mechanism, initiated by a one-electron reducing agent. wikipedia.org While not a direct route to this compound, the formation of a functionalized cyclobutane ring through such methods could potentially serve as a scaffold for further synthetic modifications to introduce the desired phenyl and amine groups.
Contemporary and Advanced Synthetic Approaches
Modern synthetic chemistry continues to refine and develop new methods for the construction of complex molecules like this compound. These advanced approaches often focus on improving efficiency, selectivity, and the ability to generate specific stereoisomers.
Recent research has focused on enhancing the stereoselectivity of the [2+2] photodimerization of cinnamic acid derivatives. One approach involves the use of chiral auxiliaries, such as Evans oxazolidinones, to control the enantioselectivity of the photocyclization. rsc.org This method has been shown to produce functionalized cyclobutane rings with high enantiomeric excess. rsc.org Furthermore, implementing these reactions under continuous flow conditions has led to improved yields and enantioselectivity. rsc.org
Catalytic methods are also being developed. For example, the use of an Iridium(III) photocatalyst can promote the [2+2] photodimerization of cinnamic esters with high diastereoselectivity for the trans product. rsc.org These contemporary strategies offer more precise control over the synthesis of specific stereoisomers of diphenylcyclobutane derivatives, which can then be converted to the corresponding diamines.
Chiral Lithium Amide Mediated Desymmetrization in Precursor Synthesis
The enantioselective synthesis of precursors to chiral cyclobutane derivatives can be effectively achieved through the desymmetrization of prochiral starting materials. One powerful strategy involves the use of chiral lithium amides to selectively deprotonate a prochiral cyclobutanone (B123998). While a direct application to a precursor of this compound is not extensively documented, the principle remains a viable and potent approach.
This method typically involves a prochiral 3-substituted cyclobutanone which, upon treatment with a chiral lithium amide base, undergoes enantioselective deprotonation. The resulting chiral enolate can then be trapped with an electrophile, such as a phosphate (B84403) source, to yield an enantioenriched cyclobutene (B1205218) phosphate. These cyclobutenes are versatile intermediates that can be further elaborated to access a variety of chiral cyclobutane-containing molecules. The success of this desymmetrization hinges on the ability of the chiral base to differentiate between the two enantiotopic protons alpha to the carbonyl group.
Table 1: Key Features of Chiral Lithium Amide Mediated Desymmetrization
| Feature | Description |
| Principle | Enantioselective deprotonation of a prochiral ketone by a chiral base. |
| Substrate | Typically a prochiral 3-substituted cyclobutanone. |
| Reagent | A chiral lithium amide, often derived from a chiral diamine. |
| Intermediate | A chiral lithium enolate. |
| Product | An enantioenriched cyclobutene derivative. |
| Significance | Provides access to chiral building blocks for complex molecule synthesis. |
Catalytic Routes Towards Stereoselective Formation of the Cyclobutane-Diamine Core
The direct catalytic and stereoselective formation of the this compound core represents a more advanced and efficient synthetic strategy. While specific catalytic routes for this exact diamine are not widely reported, analogous syntheses of other substituted cyclobutane diamines provide a conceptual framework. A prominent precursor for this compound is α-truxillic acid, which is a photodimer of cinnamic acid. acs.org The stereochemistry of the final diamine is therefore often dictated by the stereochemistry of the starting dicarboxylic acid.
A key transformation to access the diamine functionality from the corresponding dicarboxylic acid is the Curtius rearrangement. acs.orgnih.govwikipedia.orgorganic-chemistry.orgnih.govrsc.org This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to afford the primary amine. The synthesis of 1,3-diamino-2,4-diphenylcyclobutane from α-truxillic acid has been successfully demonstrated using the sodium azide modification of the Curtius reaction. acs.org The process begins with the conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with sodium azide to form the diacyl azide. Subsequent rearrangement and hydrolysis yield the desired diamine. acs.org
Table 2: The Curtius Rearrangement for Diamine Synthesis
| Step | Reactants | Product | Key Transformation |
| 1. Acid Chloride Formation | α-Truxillic acid, Thionyl chloride | α-Truxillic acid dichloride | Conversion of carboxylic acids to acyl chlorides. |
| 2. Acyl Azide Formation | α-Truxillic acid dichloride, Sodium azide | α-Truxillic acid diazide | Nucleophilic substitution of chloride by azide. |
| 3. Curtius Rearrangement | α-Truxillic acid diazide, Heat | 2,4-Diphenylcyclobutane-1,3-diisocyanate | Thermal rearrangement of acyl azide to isocyanate. |
| 4. Hydrolysis | 2,4-Diphenylcyclobutane-1,3-diisocyanate, Water | This compound | Hydrolysis of isocyanate to amine. |
Stereoselective approaches to other cyclobutane systems, such as the use of ortho-palladation and [2+2]-photocycloaddition of oxazolone (B7731731) derivatives, have been developed to produce diaminotruxillic acid derivatives as single isomers. csic.es Such catalytic and stereocontrolled methods hold promise for the future development of more efficient syntheses of specific this compound stereoisomers.
Derivatization and Functionalization of this compound
Once synthesized, this compound can be further modified to produce a range of derivatives with tailored properties. The primary amino groups are nucleophilic and can readily react with various electrophiles.
A common derivatization is the formation of amides through reaction with acyl chlorides or anhydrides. For instance, the diacetyl derivative of 1,3-diamino-2,4-diphenylcyclobutane has been prepared and characterized. acs.org This transformation not only confirms the presence of the diamine functionality but also provides a stable, crystalline derivative.
Other potential derivatizations include:
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Schiff Base Formation: Condensation with aldehydes or ketones.
N-Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to over-alkylation.
These derivatization reactions allow for the introduction of a wide array of functional groups, enabling the exploration of the chemical space around the this compound scaffold for various applications.
Scalable Synthesis and Process Optimization for Academic Research
For academic research purposes, a scalable and reproducible synthesis of this compound is crucial. The synthesis starting from cinnamic acid offers a viable route that can be scaled up.
The initial step, the photodimerization of cinnamic acid to α-truxillic acid, can be achieved using both sunlight and artificial light sources. acs.org While sunlight provides a convenient and inexpensive method, artificial light can lead to more rapid dimerization. acs.org For larger scale preparations, a photochemical reactor with a suitable UV lamp would be necessary to ensure consistent and efficient conversion. The isolation of α-truxillic acid from the reaction mixture is a critical step, and in some reported cases, it is the primary isomer formed. acs.org
The subsequent conversion of α-truxillic acid to the diamine via the Curtius rearrangement involves well-established chemical transformations that are generally scalable. acs.org However, the use of sodium azide requires careful handling due to its toxicity and potential to form explosive heavy metal azides. Process optimization would involve a thorough investigation of reaction conditions, such as temperature, reaction time, and solvent choice, for each step to maximize yield and purity while ensuring safety. The purification of the final diamine, which has been reported as a low-melting solid, would also be a key consideration for obtaining high-purity material for further studies. acs.org
Stereochemistry, Conformational Analysis, and Isomerism of 2,4 Diphenylcyclobutane 1,3 Diamine
Theoretical Elucidation and Enumeration of Stereoisomers.tsijournals.comtsijournals.com
The theoretical enumeration of all possible stereoisomers for a substituted cyclobutane (B1203170) derivative can be systematically achieved through mathematical and group-theoretical approaches. These methods provide a rigorous framework for predicting the number of chiral and achiral forms a molecule can adopt.
Pólya's Enumeration Theorem is a powerful tool in chemical graph theory for counting the number of non-isomorphic graphs, which can be adapted to enumerate chemical isomers. For a substituted cyclobutane like 2,4-Diphenylcyclobutane-1,3-diamine, the process involves treating the cyclobutane core as a stereograph. The substituents (phenyl groups, amino groups, and hydrogen atoms) are then distributed across the vertices of this graph.
The core of the theory lies in the use of a cycle index, which is a polynomial derived from the permutation operations of the molecule's symmetry group. researchgate.net By substituting figures corresponding to the substituents into the cycle index, a generating function is created. The coefficients of this function reveal the number of possible stereoisomers, distinguishing between those that are chiral (enantiomeric pairs) and those that are achiral (meso compounds). researchgate.net This method has been successfully applied to related structures like truxillic acids (2,4-diphenylcyclobutane-1,3-dicarboxylic acids), providing a clear precedent for its application to the diamine analogue.
Group theory provides the foundation for Pólya's theorem by analyzing the symmetry elements and operations of a molecule. The parent monocyclobutane framework can be considered as a three-dimensional object with a D4h global symmetry. The possible stereoisomers of this compound will belong to subgroups of this parent symmetry group.
The analysis involves identifying all symmetry operations (like identity, rotations, reflections, and inversions) that can be performed on the molecular graph.
Proper rotations (Cn) are operations that leave the molecule superimposable on itself. Isomers that possess only proper rotation axes are chiral.
Improper rotations (Sn), which include reflections (σ) and inversions (i), are operations that result in the mirror image of the original structure. Isomers that possess at least one improper rotation axis are achiral (meso).
By systematically considering the substitution pattern of the phenyl and amine groups on the cyclobutane ring, one can determine the point group symmetry of each possible isomer and thus classify it as either chiral or achiral.
Structural Isomerism and Diastereoselective Synthesis.tsijournals.commdpi.com
Beyond the theoretical count, the practical synthesis and separation of isomers are central to understanding their properties. Diastereomers, which are stereoisomers that are not mirror images, have different physical properties, allowing for their separation and individual study. libretexts.org
Due to the rigid nature of the cyclobutane ring, rotation around the carbon-carbon bonds is restricted. This gives rise to cis-trans (or geometric) isomerism, where substituents can be located on the same side (cis) or opposite sides (trans) of the ring's approximate plane. libretexts.orglibretexts.org For this compound, the relative orientations of the two phenyl groups and the two amine groups define several possible diastereomers.
The stereocontrolled synthesis of specific diastereomers is a significant challenge in organic chemistry. mdpi.com Methods often involve stereoselective cycloadditions or the derivatization of a precursor with known stereochemistry. For instance, the preparation of 1,3-diamino-2,4-diphenylcyclobutane has been achieved from α-truxillic acid, a specific isomer of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, implying a diastereoselective conversion. acs.org The separation of cis and trans isomers of other substituted cyclobutanes has been accomplished by converting them into ester derivatives, which may have different physical properties (e.g., one being liquid and the other solid at room temperature), facilitating their separation. google.com
Table 1: Possible Cis-Trans Isomers of this compound
| Isomer Configuration | Relative Position of Phenyl Groups | Relative Position of Amine Groups | Expected Chirality |
|---|---|---|---|
| cis, cis | Both on the same side | Both on the same side | Achiral (meso) or Chiral |
| cis, trans | Both on the same side | On opposite sides | Chiral |
| trans, cis | On opposite sides | Both on the same side | Chiral |
| trans, trans | On opposite sides | On opposite sides | Achiral (meso) or Chiral |
Chiral isomers of this compound exist as pairs of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their separation, a process known as chiral resolution, requires special techniques. libretexts.org
A common and effective strategy for resolving a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral amine involves the use of an enantiomerically pure chiral resolving agent. libretexts.orglibretexts.org
Diastereomer Formation : The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid). This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.orglibretexts.org
Separation : Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows them to be separated by methods like fractional crystallization. One diastereomeric salt will typically crystallize out of solution before the other. libretexts.org
Enantiomer Recovery : After the diastereomeric salts are separated, the original amine enantiomers are regenerated by treating the separated salts with a base to remove the chiral acid resolving agent. libretexts.org
This method allows for the isolation of the individual enantiomers, which is crucial for studying their specific biological activities or chiroptical properties.
Conformational Dynamics and Energetics
The cyclobutane ring is not a flat square; it adopts a puckered or bent conformation to alleviate the torsional strain and angle strain inherent in a planar four-membered ring. acs.orgrsc.org The conformational dynamics of this compound involve the analysis of these puckered states and the energetic favorability of placing the bulky phenyl and polar amine substituents in different positions.
Studies on analogous substituted cyclobutanes show that the ring exists in a dynamic equilibrium between puckered conformations. acs.orgnih.gov The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The energetic landscape of these conformations is typically investigated using a combination of experimental techniques like NMR spectroscopy and X-ray diffraction, along with computational methods such as Density Functional Theory (DFT). nih.govacs.orgresearchgate.net
For this compound, the most stable conformation will be the one that minimizes steric repulsions between the large phenyl groups and also considers the interactions of the amine groups. It is generally expected that placing bulky substituents in equatorial positions is energetically more favorable. DFT calculations on similar systems have been used to determine the relative Gibbs energies of different conformers, identifying the lowest-energy states and the energy barriers for interconversion between them. acs.org
Table 2: Energetic Considerations for Substituent Positions
| Substituent Position | Steric Interaction | Energetic Cost | Conformational Preference |
|---|---|---|---|
| Equatorial | Minimized 1,3-diaxial interactions | Lower | Generally favored for bulky groups |
Analysis of Cyclobutane Ring Puckering and Substituent Orientations
The cyclobutane ring is not planar. A planar conformation would necessitate internal bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Furthermore, a planar arrangement would result in the eclipsing of all substituents on adjacent carbon atoms, introducing considerable torsional strain. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering allows the substituents to move into more staggered arrangements, thereby reducing torsional strain, albeit at the cost of a slight increase in angle strain.
The degree of puckering and the preferred orientation of the substituents (axial or equatorial) are highly dependent on the nature and stereochemical relationship of the groups attached to the ring. In the case of 2,4-disubstituted cyclobutanes, several stereoisomers are possible, primarily cis and trans isomers, which in turn can exist in different conformations.
For the analogous compound, α-truxillic acid, X-ray crystallography data provides valuable insights into the puckered nature of the 2,4-diphenyl-substituted cyclobutane ring. nih.gov The crystal structure reveals a non-planar cyclobutane ring, demonstrating the energetic favorability of the puckered conformation.
Interactive Data Table: Crystallographic Data of a-Truxillic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 5.6073 |
| b (Å) | 18.2810 |
| c (Å) | 7.6481 |
| β (°) | 106.2288 |
Data sourced from PubChem, referencing a study in the Journal of the American Chemical Society. nih.gov
This data quantitatively confirms the distorted geometry of the cyclobutane ring system in a solid state, a feature that is expected to be conserved in the diamine derivative. The substituents on the puckered ring will occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric interactions between the substituents.
Influence of Phenyl and Amine Moieties on Conformation
The conformational landscape of this compound is dictated by the spatial arrangement of the two phenyl and two amine groups. Both phenyl and amine groups are sterically demanding. The large size of the phenyl groups, in particular, will play a dominant role in determining the most stable conformation.
In substituted cyclobutanes, there is a strong preference for bulky substituents to occupy the pseudo-equatorial positions to minimize steric hindrance. An axial orientation would lead to significant 1,3-diaxial interactions with other substituents on the same side of the ring, which is energetically unfavorable.
For the trans isomer of this compound, the most stable conformation is expected to have both phenyl groups in pseudo-equatorial positions and both amine groups also in pseudo-equatorial positions. This arrangement would minimize steric clashes between all substituents.
The amine groups, while smaller than the phenyl groups, also contribute to the conformational preference through steric interactions and the potential for intramolecular hydrogen bonding. Depending on the stereoisomer, hydrogen bonding between a pseudo-axial amine group and a pseudo-equatorial amine group on an adjacent carbon is a possibility that could influence the conformational equilibrium.
Advanced Spectroscopic and Structural Characterization of 2,4 Diphenylcyclobutane 1,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,4-diphenylcyclobutane-1,3-diamine, offering unparalleled insights into its molecular framework in solution.
High-resolution proton (¹H) NMR spectroscopy is a powerful tool for determining the relative stereochemistry and preferred conformations of the various isomers of this compound. The chemical shifts, multiplicities, and coupling constants (J-values) of the cyclobutane (B1203170) ring protons are exquisitely sensitive to their spatial arrangement.
In analogous substituted cyclobutane systems, such as 1,2-diphenylcyclobutane, detailed ¹H NMR studies, including homodecoupling experiments, have been instrumental in assigning the full spectral data. researchgate.net For the trans isomer of 1,2-diphenylcyclobutane, the analysis of vicinal coupling constants indicated a rigid conformation with the two phenyl groups in a diequatorial orientation. researchgate.net Conversely, the cis isomer was found to exist as a dynamic equilibrium between two rapidly flipping conformations, each with one pseudo-equatorial and one pseudo-axial phenyl group. researchgate.net
A similar approach can be applied to the stereoisomers of this compound. The analysis of proton-proton vicinal coupling constants, in conjunction with Nuclear Overhauser Effect (NOE) experiments, can definitively establish the through-space proximity of protons, thereby confirming the cis or trans relationship of the phenyl and amino substituents. researchgate.net The conformation of the cyclobutane ring, which can adopt either a puckered or a planar geometry, also significantly influences the observed coupling constants. researchgate.net
Table 1: Illustrative ¹H NMR Data for Phenyl-Substituted Cyclobutane Methine Protons This table presents hypothetical data based on findings for analogous compounds to illustrate the expected differences between isomers.
| Isomer Configuration | Methine Proton (CH-Ph) Chemical Shift (ppm) | Methine Proton (CH-NH₂) Chemical Shift (ppm) | Key Vicinal Coupling Constants (Hz) |
|---|---|---|---|
| cis, cis | ~ 4.5 | ~ 3.8 | J = 8-10 |
| cis, trans | ~ 4.2 | ~ 3.5 | J = 5-7 |
Carbon-13 (¹³C) NMR spectroscopy provides complementary structural information by detailing the carbon skeleton of this compound. The chemical shifts of the cyclobutane ring carbons are indicative of the substituent effects and the local geometry. The number of distinct signals in the ¹³C NMR spectrum can also reveal the symmetry of the molecule.
Solid-state NMR (ssNMR) techniques, particularly cross-polarization magic-angle spinning (CPMAS), are invaluable for characterizing the structure of this compound in its crystalline form. nih.gov ssNMR is not limited by the solubility or crystalline order required for other techniques. nih.gov By analyzing the ssNMR spectral features, information on molecular conformation and intermolecular organization can be discerned. nih.gov Techniques like ¹H-¹³C CPMAS can be used to enhance the signals of the low-abundant ¹³C nuclei and provide information about the connectivity and dynamics within the solid state. nih.gov The analysis of chemical shift anisotropy and dipolar couplings in ssNMR can provide precise measurements of bond lengths and angles, offering a powerful complement to X-ray diffraction data. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is based on general knowledge of ¹³C NMR and data from related compounds.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Cyclobutane CH-Ph | 45 - 55 |
| Cyclobutane CH-NH₂ | 50 - 60 |
| Aromatic C (ipso) | 140 - 150 |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the this compound molecule, providing a characteristic "fingerprint" that is highly specific to its structure.
The IR spectrum would be expected to show characteristic absorptions for the N-H stretching vibrations of the amine groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the cyclobutane core would appear around 2850-3100 cm⁻¹. libretexts.org The "fingerprint" region, from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions corresponding to C-C stretching, C-H bending, and cyclobutane ring deformation modes, which are unique to the specific isomer. libretexts.orgdocbrown.info
Raman spectroscopy provides complementary information. The symmetric vibrations of the phenyl rings are typically strong in the Raman spectrum. The vibrational modes of the cyclobutane ring itself can also be observed. ifo.lviv.ua In studies of related diphenyl compounds, such as diphenylsilane, both IR and Raman spectroscopy, in conjunction with density-functional theory (DFT) calculations, have been used for a complete assignment of the vibrational fundamentals. jkps.or.kr
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
Electronic Spectroscopy (Ultraviolet-Visible) for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the two phenyl groups is expected to give rise to characteristic absorption bands in the UV region.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the precise stereochemical arrangement of all atoms.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single crystal of a this compound isomer with X-rays, a diffraction pattern is produced that can be mathematically transformed into a detailed three-dimensional electron density map of the molecule.
Table 4: Illustrative Crystallographic Data for a Phenyl-Substituted Cyclobutane Derivative (β-truxinic acid) rsc.org
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cyclobutane Ring Conformation |
|---|
Crystallographic Databases and Structural Correlations
X-ray diffraction studies on related cyclobutane structures, for instance, have revealed a puckered cyclobutane ring, with substituents occupying pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. nih.gov The analysis of these structures allows for the correlation of bond lengths, bond angles, and torsion angles with the observed stereochemistry. For this compound, it is anticipated that the bulky phenyl groups would preferentially adopt a trans configuration to each other, occupying pseudo-equatorial positions on opposite sides of the cyclobutane ring to reduce steric strain. The relative orientation of the amine groups would then define the specific isomer (cis or trans).
The table below illustrates the type of crystallographic data that would be obtained from an X-ray analysis of a specific isomer of this compound. The data is hypothetical but representative of what would be expected for a compound of this nature.
| Parameter | Hypothetical Value (trans-isomer) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1305.2 |
| Z | 4 |
| Calculated Density | 1.215 g/cm³ |
This data is illustrative and not from a published crystal structure of this compound.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of a compound, which in turn provides valuable structural information. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the cyclobutane ring is a common fragmentation route for such compounds, potentially leading to the formation of styrene (B11656) and other related fragments. The loss of the amine groups or the phenyl groups would also be anticipated. The precise fragmentation pattern can help to distinguish between different isomers, as the stereochemistry can influence the stability of the fragment ions.
The following table presents a hypothetical mass spectrum fragmentation pattern for this compound.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 238 | 45 | [M]⁺ (Molecular Ion) |
| 221 | 100 | [M - NH₃]⁺ |
| 161 | 30 | [M - C₆H₅NH₂]⁺ |
| 133 | 65 | [C₉H₁₁N]⁺ (from cyclobutane ring cleavage) |
| 104 | 80 | [C₈H₈]⁺ (Styrene) |
| 77 | 55 | [C₆H₅]⁺ (Phenyl group) |
This data is illustrative and not from a published mass spectrum of this compound.
The analysis of derivatized compounds, such as with tert-butyldimethylsilyl (t-BDMS) or trimethylsilyl (B98337) (TMS), can also provide valuable information in mass spectrometry by increasing volatility and directing fragmentation pathways. researchgate.netresearchgate.net
Advanced Nuclear Overhauser Effect (NOE) Studies for Proximity Relationships
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. This is particularly crucial for establishing the relative stereochemistry of substituents on a ring system like cyclobutane. In an NOE experiment, the irradiation of a specific proton nucleus can lead to an enhancement of the signal of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.
For this compound, NOE studies would be instrumental in differentiating between the various possible stereoisomers. For example, in a cis-isomer where both phenyl groups are on the same side of the cyclobutane ring, an NOE would be observed between the protons of the two phenyl groups. Conversely, in a trans-isomer, no such NOE would be expected. Similarly, the proximity of the amine protons to the phenyl protons and the cyclobutane ring protons would provide definitive evidence for their relative orientations.
Recent studies on substituted cyclobutanes have demonstrated the utility of NOE correlations in establishing the anti-relationship between functional groups and in determining the puckering of the cyclobutane ring. nih.govmdpi.comresearchgate.net For instance, a clear NOE correlation between a proton on the cyclobutane ring and the ortho-protons of a phenyl group would confirm their spatial closeness.
The table below outlines the expected NOE correlations for a hypothetical trans-isomer of this compound, where the phenyl groups are on opposite sides of the ring and the amine groups are also trans to each other.
| Irradiated Proton(s) | Observed NOE at Proton(s) | Inferred Proximity |
| Cyclobutane CH (at C2) | Phenyl H (ortho) | Phenyl group is in proximity to the CH at C2. |
| Cyclobutane CH (at C1) | Amine NH₂ | Amine group is in proximity to the CH at C1. |
| Phenyl H (ortho) | Cyclobutane CH (at C2) | Confirms proximity of phenyl to cyclobutane ring. |
| Amine NH₂ | Cyclobutane CH (at C1) | Confirms proximity of amine to cyclobutane ring. |
This data is illustrative and based on the expected spatial relationships in a trans-isomer.
Reactivity and Reaction Mechanisms Involving 2,4 Diphenylcyclobutane 1,3 Diamine
Reactivity of Amine Functional Groups
The primary amine groups (-NH2) are the main sites of reactivity in 2,4-diphenylcyclobutane-1,3-diamine, undergoing typical reactions such as acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental in modifying the compound's structure and properties.
One of the most characteristic reactions of primary amines is the formation of Schiff bases, or imines, through condensation with carbonyl compounds. wikipedia.org This reaction involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The general mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack by the amine, a proton transfer, and subsequent elimination of a water molecule.
The diamine structure of this compound allows for the formation of bis-Schiff bases when reacted with two equivalents of an aldehyde or ketone. For instance, reaction with aromatic aldehydes like vanillin (B372448) can produce complex Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metals.
The reactivity of the amine groups can be influenced by the stereochemistry of the cyclobutane (B1203170) ring. The different stereoisomers of this compound, derived from the corresponding truxillic or truxinic acids, may exhibit varied reaction rates and product distributions due to the different spatial orientations of the amine groups. researchgate.net
Table 1: Representative Reactions of Amine Functional Groups
| Reaction Type | Reactants | Product Type | General Conditions |
|---|---|---|---|
| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid or base catalysis, often with removal of water. wikipedia.org |
| Acylation | Acyl Halide or Anhydride | Amide | Typically in the presence of a base to neutralize the HX byproduct. |
| Alkylation | Alkyl Halide | Alkylated Amine | Requires a base to deprotonate the amine. |
Cyclobutane Ring Opening and Rearrangement Mechanisms
The cyclobutane ring in this compound is inherently strained, with bond angles deviating significantly from the ideal tetrahedral angle. This ring strain makes the compound susceptible to ring-opening reactions under certain conditions, such as high temperatures or photochemical activation.
Thermally induced ring-opening of cyclobutane derivatives is a well-documented process, often proceeding through a concerted mechanism governed by the Woodward-Hoffmann rules, which predict that the thermal cleavage is generally forbidden. nih.gov However, the presence of substituents can lower the activation energy for such reactions. For related cyclobutanedicarboxylic acids, thermal cleavage of the cyclobutane ring has been observed, suggesting that similar pathways may be accessible for the diamine derivative, potentially leading to the formation of styrene (B11656) or other rearranged products. rsc.org
Photochemical reactions, particularly [2+2] cycloreversions, are another important pathway for cyclobutane ring opening. The parent compounds, truxillic and truxinic acids, are themselves products of the [2+2] photodimerization of cinnamic acid. nih.gov The reverse reaction, a cycloreversion, can be initiated by UV light, breaking the cyclobutane ring to regenerate the original olefinic precursors. It is plausible that this compound could undergo a similar photochemical ring cleavage.
Rearrangement reactions are also a possibility. For example, studies on related bicyclic systems containing a diphenyl-substituted core have shown that treatment with acids can induce novel rearrangements, leading to the formation of different bicyclic and heterocyclic structures. scispace.com The specific pathways for this compound would depend on the reaction conditions and the stereoisomer used.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the characterization of transient species like intermediates and transition states. For reactions involving this compound, both experimental and computational methods are employed.
In Schiff base formation, the key intermediate is a carbinolamine or hemiaminal. wikipedia.org While typically unstable, these intermediates can sometimes be observed or trapped under specific conditions. The transition state for this reaction involves the simultaneous bond formation between the amine nitrogen and the carbonyl carbon and the breaking of the carbonyl pi bond.
For ring-opening reactions, the nature of the intermediates and transition states is highly dependent on the mechanism. A concerted thermal or photochemical cycloreversion would proceed through a single, pericyclic transition state. In contrast, a stepwise mechanism would involve diradical or zwitterionic intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for mapping the potential energy surfaces of these reactions, identifying the lowest energy pathways, and characterizing the geometries and energies of the transition states and intermediates. researchgate.net
For instance, computational analysis of the parent truxillic acids has been used to explore their stereoisomers and thermodynamic properties, providing a foundation for understanding the behavior of their diamine derivatives. researchgate.net Similar theoretical studies on this compound could provide detailed insights into the transition states of its various chemical transformations.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The feasibility and rate of the chemical reactions of this compound are governed by thermodynamic and kinetic principles.
Thermodynamics dictates the relative stability of reactants and products and thus the position of chemical equilibrium. The formation of amides from acylation reactions is generally thermodynamically favorable due to the high stability of the amide bond. The stability of Schiff bases can vary; those formed from aromatic aldehydes tend to be more stable due to conjugation. The thermodynamics of ring opening are influenced by the release of ring strain, which provides a strong driving force. However, this is counteracted by the energy required to break the carbon-carbon sigma bonds of the ring. Theoretical calculations on related cyclobutane systems have shown that while the ring is strained, significant thermal energy is required to overcome the activation barrier for cleavage. nih.gov
Kinetics deals with the rates of these reactions. The rate of Schiff base formation is often dependent on the pH of the medium, as both protonation of the carbonyl group and the availability of the free amine nucleophile are crucial. youtube.com The kinetics of ring-opening reactions are highly dependent on the method of activation. Photochemical cycloreversions can be very efficient, whereas thermal ring openings often require high temperatures, reflecting a high activation energy barrier. nih.govrsc.org
The stereochemistry of the this compound isomer in use will also have a significant kinetic impact. The accessibility of the amine functional groups for reaction and the steric hindrance around the cyclobutane ring will differ between isomers, leading to different reaction rates.
Table 2: Factors Influencing Reaction Kinetics and Thermodynamics
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| Schiff Base Formation | pH, reactant concentrations, catalyst presence. youtube.com | Stability of the C=N double bond, conjugation in product. |
| Acylation | Reactivity of acylating agent, steric hindrance at the amine. | Strength and stability of the resulting amide bond. |
| Ring Opening | Temperature (thermal), wavelength and intensity of light (photochemical). rsc.org | Release of ring strain, relative stability of reactants and products. nih.gov |
Theoretical and Computational Studies of 2,4 Diphenylcyclobutane 1,3 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 2,4-diphenylcyclobutane-1,3-diamine. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wealth of information about the molecule's stability, reactivity, and spectroscopic properties can be derived.
For a molecule like this compound, both Density Functional Theory (DFT) and ab initio methods are suitable for obtaining accurate electronic structures.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. While computationally demanding, they can provide highly accurate results. For instance, a comparative study on the conformations of diamine systems has utilized Hartree-Fock methods for conformational analyses.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. The choice of the exchange-correlation functional is crucial in DFT. Common functionals for organic molecules include B3LYP, M06-2X, and ωB97X-D. The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Basis sets like 6-31G(d,p) or larger ones such as the correlation-consistent basis sets (cc-pVDZ, cc-pVTZ) are typically employed. For the this compound system, DFT calculations would be instrumental in determining the geometries of the cis and trans isomers, their relative energies, and the rotational barriers of the phenyl and amine groups.
A hypothetical study could involve geometry optimization of the different stereoisomers of this compound using DFT at the B3LYP/6-311+G(d,p) level of theory to obtain accurate structural parameters and relative energies.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. For this compound, the MEP would show regions of negative potential (typically colored red) around the nitrogen atoms of the amine groups, indicating their nucleophilic character and propensity to act as proton acceptors or to coordinate with metal ions. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine groups, highlighting their potential for hydrogen bonding.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Table 1: Hypothetical Electronic Properties of cis-2,4-Diphenylcyclobutane-1,3-diamine Calculated using DFT (B3LYP/6-311+G(d,p))
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 6.1 eV |
| Electron Affinity | 0.1 eV |
| Dipole Moment | 1.5 D |
Molecular Dynamics Simulations and Conformational Landscape Mapping
While quantum chemical calculations provide detailed information about stationary points on the potential energy surface, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations would be crucial for understanding its conformational flexibility. The cyclobutane (B1203170) ring itself is not planar and can undergo a "puckering" motion. The orientation of the two phenyl and two amine substituents (axial vs. equatorial) in both the cis and trans isomers leads to a complex conformational landscape.
An MD simulation of this compound would typically involve the following steps:
System Setup: A starting conformation of the diamine is placed in a simulation box, often filled with a chosen solvent (e.g., water, DMSO) to mimic experimental conditions.
Force Field Selection: A classical force field, such as AMBER, CHARMM, or GROMOS, is chosen to describe the potential energy of the system. These force fields are collections of parameters that define bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation: The simulation is run for a certain period, typically from nanoseconds to microseconds, allowing the molecule to explore its conformational space.
By analyzing the MD trajectory, one can map the conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding which conformations are most likely to be present at a given temperature and how this might influence the molecule's properties and reactivity. For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives combined experimental NMR with DFT calculations and MD simulations to elucidate the conformational preferences of the cyclobutane ring.
Table 2: Representative Dihedral Angles for Low-Energy Conformers of trans-2,4-Diphenylcyclobutane-1,3-diamine from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Phenyl Group Orientation |
| 1 | 175° | 25° | Anti |
| 2 | -178° | -24° | Gauche |
| 3 | 65° | 26° | Eclipsed |
Computational Mechanistic Studies of Reactions Involving the Diamine
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and reaction pathways. For this compound, computational mechanistic studies could shed light on its synthesis, reactivity, and potential applications.
One area of interest is the synthesis of the cyclobutane ring itself, which is often achieved through [2+2] cycloaddition reactions. arxiv.org Computational studies, using methods like DFT, can model the potential energy surface of the cycloaddition, determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the factors that control the stereoselectivity of the product. acs.org For example, the formation of the trans-cyclobutane ring has been investigated computationally, revealing the involvement of distorted entropic intermediates. acs.org
The reactivity of the diamine can also be explored. For instance, its role as a ligand in catalysis could be modeled. Computational studies on nickel-diamine catalyzed Michael reactions have clarified the origin of stereoselectivity by identifying the lowest-energy transition states. mdpi.com Similar studies on this compound complexes could predict their catalytic activity and enantioselectivity.
Furthermore, the degradation pathways of the diamine can be investigated. A computational study on the oxidative degradation of diamine-appended metal-organic frameworks revealed that the degradation is likely initiated by hydroxyl radicals and proceeds via carbon-centered radicals. nih.govresearchgate.net Such insights are crucial for understanding the stability of materials incorporating this diamine.
Predictive Modeling for Structure-Property Relationships (QSPR, non-clinical)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their chemical structure. researchbunny.com QSPR models are mathematical equations that correlate molecular descriptors with a specific property. These models are valuable for screening large numbers of compounds and for designing molecules with desired properties, without the need for extensive experimental work.
For this compound and its derivatives, QSPR models could be developed to predict a range of non-clinical physicochemical properties. The process typically involves:
Dataset compilation: A set of molecules with known experimental values for the property of interest is collected.
Descriptor calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.
Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that relates the descriptors to the property.
Model validation: The predictive power of the model is assessed using internal and external validation techniques.
For the this compound family, QSPR could be used to predict properties such as:
Solubility: in various solvents.
Boiling point and melting point.
Chromatographic retention times.
Refractive index.
A hypothetical QSPR study on a series of substituted 2,4-diphenylcyclobutane-1,3-diamines could reveal, for example, that the lipophilicity is strongly correlated with the solvent-accessible surface area and the number of aromatic rings.
Modeling of Host-Guest Interactions and Supramolecular Assemblies
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting candidate for use in supramolecular chemistry. Computational modeling can provide significant insights into the formation and stability of host-guest complexes and other supramolecular assemblies involving this diamine.
Host-Guest Chemistry: The diamine could act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Molecular docking and MD simulations can be used to predict the preferred binding orientation of the diamine within the host and to calculate the binding free energy. These calculations can reveal the key interactions (e.g., hydrogen bonds between the amine groups and the host, van der Waals interactions of the phenyl groups) that stabilize the complex.
Supramolecular Assemblies: The diamine can also act as a building block for larger, self-assembled structures. For example, the amine groups can form hydrogen bonds with complementary functional groups on other molecules, leading to the formation of tapes, sheets, or three-dimensional networks. Computational studies can explore the potential for such self-assembly, predicting the most stable packing arrangements and the resulting crystal structures. The role of π-π stacking between the phenyl rings in directing the assembly can also be investigated. Studies on the supramolecular construction of cyclobutane ring systems have shown how face-to-face stacking of aromatic rings can be exploited to align molecules for photoreactions.
Computational modeling in this area often employs a combination of quantum mechanics (for accurate interaction energies) and molecular mechanics/dynamics (to explore larger systems and longer timescales).
Applications and Advanced Research Areas of 2,4 Diphenylcyclobutane 1,3 Diamine in Chemical Sciences
Ligand Chemistry in Transition Metal Catalysis
Integration as Internal Donors in Polymerization Catalyst Systems
The unique structural characteristics of 2,4-Diphenylcyclobutane-1,3-diamine and its derivatives make them subjects of interest as internal donors in Ziegler-Natta catalyst systems for olefin polymerization. Internal donors are crucial components that influence the activity and stereospecificity of the catalyst, ultimately determining the properties of the resulting polymer.
While direct research on this compound as an internal donor is not extensively detailed in the provided search results, the analogous dicarboxylic acid, 2,4-diphenylcyclobutane-1,3-dicarboxylic acid (α-truxillic acid), provides a strong basis for understanding its potential. The rigid cyclobutane (B1203170) ring and the presence of functional groups that can coordinate to the catalyst center are key features. In polymerization, the stereochemistry of the internal donor can significantly impact the stereoregularity of the polymer chain, affecting properties such as crystallinity, melting point, and mechanical strength. The cis and trans isomers of the diamine would be expected to exhibit different coordination behaviors, leading to variations in catalyst performance.
Supramolecular Chemistry and Host-Guest Recognition
The rigid and well-defined structure of the 2,4-diphenylcyclobutane core makes it an attractive building block in the field of supramolecular chemistry, which involves the study of non-covalent interactions to create large, ordered structures.
Exploration of Self-Assembly and Ordered Architectures
The ability of molecules to spontaneously organize into well-defined, stable, and ordered structures is a cornerstone of supramolecular chemistry. The diamine counterpart of α-truxillic acid, with its two amino groups, can participate in hydrogen bonding to form predictable supramolecular synthons. These synthons can then propagate into larger one-, two-, or three-dimensional networks. For instance, cocrystallization of diaminotriazines with dicarboxylic acids has been shown to result in the formation of tapes and zipper-like structures driven by hydrogen bonding. researchgate.net Similarly, the amino groups of this compound can interact with complementary functional groups on other molecules to direct the formation of specific, ordered architectures.
Confinement and Encapsulation Phenomena
The self-assembly of molecules based on the 2,4-diphenylcyclobutane scaffold can lead to the formation of cavities or pockets capable of encapsulating smaller guest molecules. This host-guest chemistry is fundamental to applications such as drug delivery, sensing, and catalysis. The size and shape of the cavity can be tuned by modifying the substituents on the cyclobutane ring. For example, the formation of dimeric assemblies has been observed in cocrystals, creating pockets that can include guest molecules. figshare.com The phenyl groups of this compound contribute to the rigidity and steric bulk of the structure, influencing the geometry of the resulting host-guest complexes.
Crystal Engineering and Cocrystallization
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling intermolecular interactions. Cocrystallization is a powerful technique within crystal engineering where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice.
The amino groups of this compound are excellent hydrogen bond donors, making the molecule a prime candidate for forming cocrystals with molecules containing hydrogen bond acceptors, such as carboxylic acids. The formation of cocrystals can significantly alter the physicochemical properties of the parent molecules, including melting point, solubility, and stability. nih.gov The predictable hydrogen bonding patterns between amines and carboxylic acids, often forming robust heterosynthons, allow for the rational design of cocrystals with specific structures and properties. nih.gov For example, the cocrystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with various dicarboxylic acids has been shown to form assemblies with defined lengths and structures. researchgate.net
Materials Science and Polymer Chemistry
The rigid cyclobutane ring and the difunctional nature of this compound make it a valuable monomer for the synthesis of novel polymers with unique properties.
Building Blocks for Novel Polymeric Materials (e.g., polyesters, polyamides, thermosets)
The diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. These polyamides would incorporate the rigid 2,4-diphenylcyclobutane unit into the polymer backbone, which is expected to enhance the thermal stability and mechanical properties of the resulting material.
The analogous diacid, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), has been successfully used to synthesize a series of polyesters by condensation with various diols. nih.gov These polyesters exhibit good thermal stability, with decomposition temperatures around 340-350°C, and glass transition temperatures ranging from 64 to 81°C. researchgate.net The properties of these cyclobutane-containing polyesters are comparable to those of poly(ethylene terephthalate) (PET). nih.govresearchgate.net It is anticipated that polyamides derived from this compound would exhibit similarly enhanced properties due to the rigidity of the cyclobutane ring.
Furthermore, the diamine can act as a curing agent or cross-linker in the formation of thermosetting resins, such as epoxies. The two amino groups can react with epoxy groups to form a cross-linked network, leading to a rigid and thermally stable thermoset material. The use of bio-based cross-linkers derived from compounds like α-truxillic acid has been shown to produce thermosets with high tensile strength and high glass transition temperatures. researchgate.net
Thermocleavability and Recyclability in Polymer Design
The development of sustainable and recyclable polymers is a paramount goal in modern materials science. The incorporation of thermocleavable units into polymer backbones represents a promising strategy for creating materials that can be deconstructed back to their monomeric components for reuse, thereby contributing to a circular economy.
A notable advancement in this area involves the use of a related dicarboxylic acid derivative, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4), to create recyclable thermosets. nih.gov This key building block is synthesized via a [2+2] photocycloaddition of β-trans-cinnamic acid. nih.gov The resulting CBDA-4 can be subsequently polymerized with a crosslinker like glycerol (B35011) through esterification to yield a thermoset material. nih.gov
The critical feature of this polymer is its ability to undergo thermal degradation at elevated temperatures. Heating the thermoset to 300 °C induces cleavage of the cyclobutane ring within the polymer backbone. nih.gov This process results in the formation of a key intermediate, glycerol cinnamate, which can be successfully isolated and purified from the degraded polymer. nih.gov The identity of this intermediate has been confirmed through various analytical techniques, including NMR, FT-IR, HRMS, and single crystal X-ray diffraction. nih.gov
The recyclability of the system is completed by the hydrolysis of glycerol cinnamate, which regenerates the original starting materials: glycerol and trans-cinnamic acid. nih.gov This demonstrates a closed-loop recycling process, where the constituent components of the polymer can be recovered and potentially reused.
| Component | Role in Polymer System | Recyclability Aspect |
| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) | Thermocleavable monomer | Enables thermal degradation of the polymer |
| Glycerol | Crosslinking agent | Recovered after hydrolysis of the intermediate |
| Thermoset Polymer | Final material | Degrades into recoverable components |
| Glycerol Cinnamate | Intermediate degradation product | Hydrolyzed to recover starting materials |
| trans-Cinnamic Acid | Precursor to CBDA-4 | Recovered after hydrolysis |
Ligands for Metal-Organic Frameworks (MOFs) based on related cyclobutane diacid motifs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. While research directly employing this compound as a primary ligand in MOFs is an emerging area, the use of related cyclobutane dicarboxylate motifs has been explored.
For instance, 1,1-cyclobutane dicarboxylate (cbdc) has been shown to act as a ligand in the formation of ruthenium(II) complexes. nih.gov Interestingly, the coordination mode of the cbdc ligand can be influenced by the presence of other ancillary ligands. While it typically binds as a chelate, it has been observed to adopt an unprecedented bridging fashion in the presence of ligands capable of forming intramolecular hydrogen bonds, such as water or ammonia. nih.gov This leads to the formation of dinuclear ruthenium species. nih.gov
The versatility of dicarboxylic acids as ligands is further highlighted by the use of 2,4-pyridine dicarboxylic acid (2,4-PDCA) in coordination chemistry. sciepublish.com Although not a cyclobutane derivative, its application underscores the importance of dicarboxylates in the construction of complex metal-containing architectures.
The potential to use stereoisomers of 2,4-diphenylcyclobutane-1,3-dicarboxylic acids, also known as truxillic acids, as ligands for MOFs presents an intriguing avenue for future research. researchgate.net The rigid and well-defined stereochemistry of these molecules could lead to the formation of MOFs with unique topologies and chiral recognition capabilities. The theoretical enumeration of the possible stereoisomers of these compounds provides a roadmap for synthetic chemists to target specific ligand geometries for the rational design of novel MOFs. researchgate.net
| Cyclobutane-based Ligand | Metal Ion | Key Feature |
| 1,1-cyclobutane dicarboxylate (cbdc) | Ruthenium(II) | Unprecedented bridging coordination mode nih.gov |
| 2,4-diphenylcyclobutane-1,3-dicarboxylic acids (truxillic acids) | (Potential for various metals) | Stereoisomeric possibilities for chiral MOFs researchgate.net |
Explorations in Nonlinear Optics (NLO)
Nonlinear optics is a field of study that investigates the interaction of intense light with matter, leading to a variety of interesting and useful phenomena. Materials with significant NLO properties are crucial for applications in areas such as optical switching, frequency conversion, and optical limiting. The unique electronic and structural properties of certain organic molecules can give rise to a strong NLO response.
The investigation into the NLO properties of compounds related to this compound is an active area of research. While direct NLO studies on this specific diamine are not extensively documented in the provided context, research on related systems provides valuable insights.
Structure-Property Relationship Studies for NLO Response
Understanding the relationship between molecular structure and NLO properties is fundamental to the design of new and improved NLO materials. Studies on related systems, such as tetra- and octabrominated silicon naphthalocyanines, demonstrate how systematic structural modifications can tune NLO behavior. nih.gov For example, increasing the number of bromine substituents on the naphthalocyanine macrocycle leads to a larger decrease in nonlinear optical transmission for nanosecond pulses at 532 nm. nih.gov This is attributed to the heavy atom effect, which influences the excited-state dynamics of the molecule. nih.gov
Furthermore, these studies reveal that both reverse saturable absorption and nonlinear refraction can be observed, and the magnitude and even the sign of the nonlinear refraction can be altered by changing the substitution pattern. nih.gov For picosecond pulses, these complexes primarily exhibit reverse saturable absorption, with the excited-state absorption cross-section increasing at longer wavelengths. nih.gov
In the context of cyclobutane derivatives, single-molecule force spectroscopy and computational studies on the disrotatory ring-opening of cyclobutene (B1205218) have shed light on how substituents affect the electronic properties and reactivity of the cyclobutane core. rsc.orgduke.edursc.org These studies reveal that the reaction is highly sensitive to the nature of the substituents on the scissile carbon-carbon bond. rsc.orgduke.edursc.org While focused on mechanochemistry, this fundamental understanding of how substituents influence the electronic structure of the cyclobutane ring is directly relevant to the design of NLO chromophores, where precise control over electron distribution is key.
| Structural Modification | Impact on NLO Properties |
| Increased number of bromide substituents in naphthalocyanines | Larger decrease in nonlinear optical transmission nih.gov |
| Change in substitution pattern in naphthalocyanines | Altered sign and magnitude of nonlinear refraction nih.gov |
| Substituents on the scissile C-C bond of cyclobutene | Affects the activation energy of ring-opening rsc.orgduke.edursc.org |
Design of Derivatives for Enhanced Optical Properties
The design of new derivatives with enhanced optical properties is a primary goal of NLO research. The insights gained from structure-property relationship studies provide a rational basis for this design process. For instance, the observation that electron-withdrawing groups can enhance the NLO response in certain classes of chromophores could guide the synthesis of this compound derivatives with strategically placed substituents on the phenyl rings.
The theoretical elucidation of new compounds derived from stereoisomers of 2,4-diphenylcyclobutane-1,3-dicarboxylic acids and related structures provides a vast chemical space for the design of novel NLO materials. researchgate.net By applying computational methods, it is possible to predict the NLO properties of these virtual compounds and prioritize the synthesis of the most promising candidates.
The synthesis of derivatives with different stereochemistries is also a critical aspect of this design process. The rigid cyclobutane core fixes the relative orientation of the phenyl groups and the diamine functionalities, and different stereoisomers will present these groups in distinct spatial arrangements. This can have a profound impact on the macroscopic NLO response of the material, particularly in the solid state where intermolecular interactions play a significant role.
Future work in this area will likely involve the synthesis of a library of this compound derivatives with a variety of electron-donating and electron-withdrawing substituents. These compounds would then be subjected to a battery of NLO characterization techniques, such as Z-scan and third-harmonic generation, to systematically map out the structure-property landscape and identify the key structural features that lead to an optimal NLO response.
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Routes
The future of 2,4-diphenylcyclobutane-1,3-diamine synthesis lies in the development of more efficient, environmentally friendly, and economically viable methods. Current research is pivoting away from traditional multi-step syntheses towards greener alternatives. One of the foundational precursors to this diamine is α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid). acs.orgnih.gov A key area of development is the use of topochemical photodimerization of cinnamic acid to produce truxillic acid derivatives. This method, which can utilize sunlight, offers a potentially sustainable pathway.
Future research will likely focus on:
Bio-based Feedstocks: Exploring the synthesis of precursors from renewable resources. For instance, research into the green synthesis of similar cyclic diamines, like cyclopentane-1,3-diamine from hemicellulosic feedstock, provides a blueprint for developing bio-based routes to cyclobutane (B1203170) derivatives. rsc.org
Catalytic Efficiency: Improving the efficiency of converting the precursor dicarboxylic acids or their derivatives into the target diamine. This includes the development of novel catalysts that can operate under milder conditions with higher yields and selectivity.
Process Intensification: Investigating continuous flow reactors and other process intensification technologies to make the synthesis more scalable and reduce waste.
Expanded Scope of Asymmetric Catalytic Applications
The chiral nature of this compound makes it a promising ligand for asymmetric catalysis. Its rigid structure can impart a well-defined chiral environment around a metal center, leading to high enantioselectivity in chemical reactions. While its full potential is yet to be realized, related structures have shown promise. For example, bis(sulfonamide) diol ligands have been used in the asymmetric addition of phenyl groups to cyclic enones with good to excellent enantioselectivity. nih.gov
Future research is expected to explore the use of this compound and its derivatives as ligands in a broader range of asymmetric transformations, including:
Hydrogenation and Transfer Hydrogenation: Catalyzing the asymmetric hydrogenation of prochiral olefins, ketones, and imines.
C-C Bond Forming Reactions: Acting as a chiral auxiliary or ligand in reactions such as aldol, Michael, and Diels-Alder reactions.
Cascade Reactions: The development of complex, multi-step reactions catalyzed by a single catalyst derived from this compound, enabling the efficient synthesis of complex molecules with multiple stereocenters. nih.gov
The development of new derivatives of this diamine will be crucial for tuning the steric and electronic properties of the resulting catalysts to achieve optimal performance in various reactions.
Integration into Advanced Functional Materials and Nanotechnology
The rigid and well-defined stereochemistry of the 2,4-diphenylcyclobutane scaffold makes it an attractive building block for advanced functional materials and nanotechnology. The diamine functional groups provide reactive sites for polymerization and for grafting onto surfaces.
Emerging research areas include:
High-Performance Polymers: The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. Related dicarboxylic acid derivatives have already been used to create thermoplastics and thermosets. rsc.org
Metal-Organic Frameworks (MOFs): The diamine can serve as a rigid organic linker in the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): The ability to form ordered structures on surfaces could be exploited to create functionalized surfaces with specific chemical or physical properties for applications in sensors, electronics, and biocompatible coatings.
Nanomedicine: The rigid scaffold could be used to develop novel drug delivery systems or as a core for the synthesis of well-defined molecular architectures for therapeutic applications.
Advancements in Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is essential for its application in catalysis and materials science. While theoretical methods like Pólya's formalism have been used to elucidate the possible stereoisomers of the parent dicarboxylic acids, experimental verification is crucial. researchgate.net
Future research will necessitate the application and development of advanced spectroscopic techniques to:
Unambiguously Determine Stereochemistry: Utilizing advanced NMR techniques (e.g., NOESY, ROESY) and X-ray crystallography to definitively assign the relative and absolute stereochemistry of the various isomers.
Probe Intermolecular Interactions: Employing techniques like solid-state NMR to understand the packing and intermolecular interactions in the solid state, which is particularly important for its use in functional materials.
Characterize Metal Complexes: Using a combination of spectroscopic methods (e.g., UV-Vis, CD, ESI-MS) to characterize the structure and bonding of metal complexes formed with the diamine ligand, providing insights into the mechanism of catalysis.
| Technique | Application in this compound Research |
| NMR Spectroscopy | Determination of stereochemistry, conformational analysis. |
| X-ray Crystallography | Definitive structural elucidation of isomers and metal complexes. |
| Mass Spectrometry | Molecular weight determination and structural fragmentation analysis. |
| Circular Dichroism | Probing the chiroptical properties of the enantiomers. |
| Infrared Spectroscopy | Identification of functional groups and monitoring reactions. |
Application of Machine Learning and AI in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of new molecules. researchgate.net These computational tools can be applied to this compound to accelerate research and development.
Future applications of AI and ML in this area include:
Predicting Physicochemical Properties: Training ML models to predict properties such as solubility, stability, and catalytic activity of novel derivatives of this compound, thereby reducing the need for extensive experimental screening. acs.orgnewswise.com
Generative Models for New Ligands: Using generative AI models, similar to how ChatGPT generates text, to design new chiral ligands based on the this compound scaffold with potentially superior performance in specific catalytic reactions. neurosciencenews.com
Accelerating Reaction Optimization: Employing AI algorithms to explore vast reaction parameter spaces to quickly identify the optimal conditions for the synthesis of the diamine and its derivatives.
De Novo Drug Design: Leveraging AI to design novel drug candidates that incorporate the rigid this compound core to target specific biological receptors with high affinity and selectivity. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Faster screening of virtual compound libraries. acs.orgnewswise.com |
| Generative Design | Discovery of novel ligands and materials with enhanced functions. neurosciencenews.com |
| Reaction Optimization | Reduced development time and cost for synthetic routes. |
| Drug Discovery | Identification of new therapeutic agents with improved efficacy. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
